molecular formula C18H20N4O2 B2787107 (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide CAS No. 1119215-00-7

(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide

Cat. No. B2787107
CAS RN: 1119215-00-7
M. Wt: 324.384
InChI Key: CWHDFOGBLJHEJZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in advanced chemistry or biochemistry research . It contains functional groups such as cyano, pyrrol, and amide, which are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving the formation of carbon-nitrogen bonds, such as amide coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the cyano group might undergo addition reactions, and the amide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined using various analytical techniques .

Mechanism of Action

If this compound is a drug or biologically active molecule, its mechanism of action would depend on its structure and the biological target it interacts with . For instance, some compounds work by binding to a specific protein and altering its function .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a substance and the necessary precautions for handling it . This includes information on toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on this compound would depend on its applications. If it’s a pharmaceutical compound, future research might focus on improving its efficacy, reducing side effects, or finding new therapeutic uses .

properties

IUPAC Name

(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-9-15(14(2)22(13)7-8-24-3)10-16(11-19)18(23)21-17-5-4-6-20-12-17/h4-6,9-10,12H,7-8H2,1-3H3,(H,21,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHDFOGBLJHEJZ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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